5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one
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Overview
Description
5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with sulfur and oxygen sources under specific conditions to form the desired compound . The reaction conditions often include the use of polar organic solvents and catalysts to facilitate the formation of the heterocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3,2lambda~4~-dioxaselenan-2-one: A similar compound with selenium instead of sulfur.
5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of 5,5-Dimethyl-1,3,2lambda~4~-dioxathiepan-2-one.
Uniqueness
This compound is unique due to its specific ring structure and the presence of sulfur, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications that require specific reactivity and stability.
Properties
CAS No. |
89720-68-3 |
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Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
5,5-dimethyl-1,3,2-dioxathiepane 2-oxide |
InChI |
InChI=1S/C6H12O3S/c1-6(2)3-4-8-10(7)9-5-6/h3-5H2,1-2H3 |
InChI Key |
GQFLFDFAGNDYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOS(=O)OC1)C |
Origin of Product |
United States |
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